

Spectroscopic Analysis of 2-Methoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxypropane

Cat. No.: B122115

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **2-methoxypropane**. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the precise identification and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **2-methoxypropane**.

Table 1: ^1H NMR Spectroscopic Data for 2-Methoxypropane

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.6	Septet	1H	Not specified	-CH-
~3.3	Singlet	3H	Not applicable	-OCH ₃
~1.1	Doublet	6H	Not specified	-CH(CH ₃) ₂

Solvent: CDCl₃, Standard: TMS (0.0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxypropane

Chemical Shift (δ) ppm	Assignment
69.0	-CH-
30.5	-OCH ₃
19.0	-CH(CH ₃) ₂

Solvent: CDCl₃, Standard: TMS (0.0 ppm)[2]

Table 3: Infrared (IR) Spectroscopy Data for 2-Methoxypropane

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2800 - 3000	C-H Stretching	Alkyl
1470 - 1365	C-H Bending/Deformation	Alkyl
1150 - 1060	C-O Stretching	Ether

Sample Preparation: Liquid Film[3]

Table 4: Mass Spectrometry (Electron Ionization) Data for 2-Methoxypropane

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment Ion
74	Present	$[M]^+$ (Molecular Ion)
73	Present	$[M-H]^+$
59	Base Peak	$[CH_3CH(OCH_3)]^+$
43	Significant	$[CH(CH_3)_2]^+$
29	Significant	$[C_2H_5]^+$

Ionization Method: Electron Ionization (EI)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation[\[6\]](#)

- Weigh 5-10 mg of **2-methoxypropane** into a clean, dry vial.
- Add approximately 0.7 - 1.0 mL of deuterated chloroform ($CDCl_3$).
- Gently swirl the vial to ensure the sample is completely dissolved.
- Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube securely.

2.1.2 1H NMR Acquisition Parameters[\[6\]](#)[\[7\]](#)

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
- Acquisition Time (AQ): Approximately 3-4 seconds.[\[7\]](#)
- Relaxation Delay (D1): 1-2 seconds.
- Pulse Angle: 30° or 45°. [\[7\]](#)
- Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
- Spectral Width (SW): A spectral width of approximately 10-12 ppm is appropriate.

2.1.3 ¹³C NMR Acquisition Parameters[\[8\]](#)

- Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.
- Acquisition Time (AQ): Approximately 1-2 seconds.[\[8\]](#)
- Relaxation Delay (D1): 2 seconds.[\[8\]](#)
- Pulse Angle: 30°. [\[8\]](#)
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.[\[8\]](#)
- Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.

2.1.4 Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

- Integrate the peaks in the ^1H NMR spectrum.
- Pick the peaks in both ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film Method)[\[8\]](#)[\[9\]](#)

- Place one to two drops of neat **2-methoxypropane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[8\]](#)
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[8\]](#)
- Ensure there are no air bubbles trapped between the plates.
- Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

2.2.2 Data Acquisition[\[7\]](#)

- Collect a background spectrum of the empty sample compartment to account for atmospheric CO_2 and H_2O , as well as any instrumental artifacts.
- Place the sample holder with the prepared liquid film into the spectrometer.
- Acquire the sample spectrum. A typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.[\[3\]](#)
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization[\[4\]](#)[\[10\]](#)

For a volatile compound like **2-methoxypropane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

- Sample Preparation: Prepare a dilute solution of **2-methoxypropane** in a volatile organic solvent (e.g., dichloromethane or hexane).

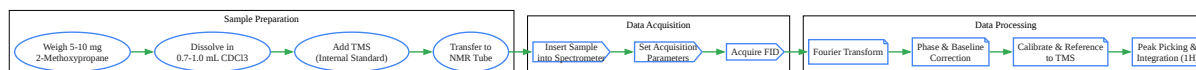
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is appropriate.
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.
 - Carrier Gas: Helium at a constant flow rate.
- Ionization: The separated components from the GC are introduced into the mass spectrometer and ionized using Electron Ionization (EI).[\[10\]](#)
 - Ionization Energy: The standard electron energy for EI is 70 eV.[\[10\]](#)

2.3.2 Mass Analysis and Detection

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of each ion.
- Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 10-200 amu) to generate the mass spectrum.

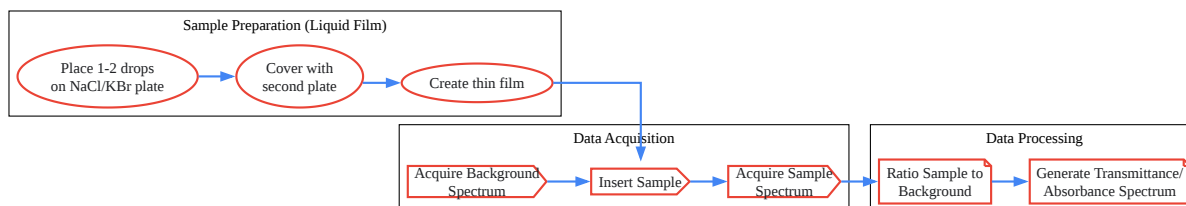
Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic techniques described.



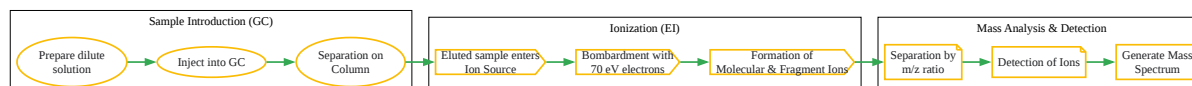
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Caption: Workflow for NMR Spectroscopy of **2-Methoxypropane**.



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Caption: Workflow for IR Spectroscopy of **2-Methoxypropane**.



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Caption: Workflow for GC-MS of **2-Methoxypropane**.

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